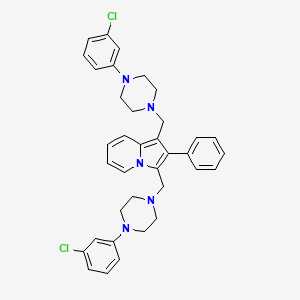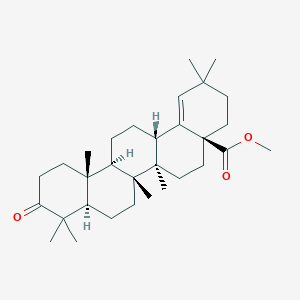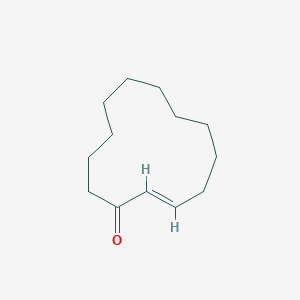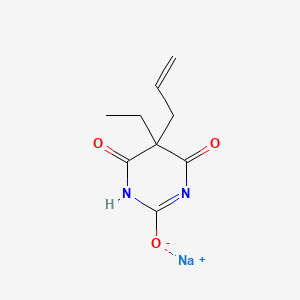
4'-Hydroxyaceclofenac
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxyaceclofenac is a major metabolite of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis . This compound plays a significant role in the therapeutic effects of aceclofenac, contributing to its anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Hydroxyaceclofenac is synthesized from aceclofenac through hydroxylation. The hydroxylation process is typically mediated by cytochrome P450 enzymes, particularly CYP2C9 . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the hydroxylation process.
Industrial Production Methods: In industrial settings, the production of 4’-Hydroxyaceclofenac involves the use of advanced biotechnological methods to enhance the yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxyaceclofenac undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Hydroxyaceclofenac, such as quinones, alcohols, and substituted phenols .
Scientific Research Applications
4’-Hydroxyaceclofenac has a wide range of applications in scientific research, including:
Mechanism of Action
4’-Hydroxyaceclofenac exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain . Additionally, 4’-Hydroxyaceclofenac has been shown to interfere with the production of interleukins and other inflammatory cytokines, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Diclofenac: Another NSAID with similar anti-inflammatory properties.
4’-Hydroxydiclofenac: A metabolite of diclofenac with comparable effects.
5-Hydroxyaceclofenac: Another hydroxylated metabolite of aceclofenac.
Uniqueness: 4’-Hydroxyaceclofenac is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit COX-2 over COX-1 provides it with a better gastrointestinal tolerability profile compared to other NSAIDs .
Properties
Molecular Formula |
C16H13Cl2NO5 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2-[2-[2-(2,6-dichloroanilino)-4-hydroxyphenyl]acetyl]oxyacetic acid |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-2-1-3-12(18)16(11)19-13-7-10(20)5-4-9(13)6-15(23)24-8-14(21)22/h1-5,7,19-20H,6,8H2,(H,21,22) |
InChI Key |
OJSDBYUJLSMOHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC2=C(C=CC(=C2)O)CC(=O)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)

![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)


![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)


![2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid](/img/structure/B13806647.png)


![2-Isopropyl-[1,3]oxathiepane](/img/structure/B13806657.png)

